molecular formula C9H14N2O2S B2504547 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 927983-06-0

4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2504547
CAS No.: 927983-06-0
M. Wt: 214.28
InChI Key: FTGYBWDVNZRZDE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone can lead to the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5(2)4-10-9-11-6(3)7(14-9)8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGYBWDVNZRZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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